N-Nitrosocurzate
Overview
Description
N-Nitrosocurzate is a chemical compound with the molecular formula C7H9N5O4 and a molecular weight of 227.17746 g/mol It is a member of the nitroso compounds, which are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrosocurzate can be synthesized through several methods, including:
Reduction of Nitro Precursors: This involves the reduction of nitro compounds to their corresponding nitroso derivatives. Common reducing agents include iron powder and hydrochloric acid.
Oxidation of Amino Precursors: Amino compounds can be oxidized to nitroso compounds using oxidizing agents such as peroxyacetic acid or hydrogen peroxide.
Direct Nitrosation: This method involves the direct introduction of a nitroso group into an aromatic compound using nitrosating agents like nitrosyl chloride (NOCl) or nitrous acid (HNO2).
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The choice of nitrosating agent and reaction conditions (temperature, solvent, and pH) are optimized to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-Nitrosocurzate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield amines or hydroxylamines, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The nitroso group in this compound can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nitrosating Agents: Nitrosyl chloride, nitrous acid.
Major Products:
Oxidation Products: Nitro compounds.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Nitrosocurzate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.
Biology: this compound is studied for its potential biological activity, including its effects on cellular processes and its role as a potential mutagen.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of anticancer agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
N-Nitrosocurzate can be compared with other nitroso compounds, such as:
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Uniqueness: this compound is unique due to its specific molecular structure and reactivity. Unlike other nitroso compounds, it exhibits distinct chemical behavior and biological activity, making it a valuable compound for research and industrial applications .
Comparison with Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Properties
IUPAC Name |
(1E)-2-[[ethyl(nitroso)carbamoyl]amino]-N-methoxy-2-oxoethanimidoyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O4/c1-3-12(11-15)7(14)9-6(13)5(4-8)10-16-2/h3H2,1-2H3,(H,9,13,14)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYJMYUTPAPMKU-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)NC(=O)C(=NOC)C#N)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C(=O)NC(=O)/C(=N/OC)/C#N)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105632-75-5 | |
Record name | N-Nitrosocurzate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105632755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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